molecular formula C22H20BrN5O3 B10937333 N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10937333
M. Wt: 482.3 g/mol
InChI Key: YPSBEULFKOZVIV-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a variety of functional groups, including a pyrazole ring, a cyclopropyl group, and an oxazolo[5,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Bromo Substituent: The bromo substituent can be introduced via bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Construction of the Oxazolo[5,4-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate electrophile under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo substituent can be replaced with other groups via nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • N-[2-(4-fluoro-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity. The combination of the pyrazole ring, cyclopropyl group, and oxazolo[5,4-b]pyridine core also contributes to its distinct chemical and physical properties.

Properties

Molecular Formula

C22H20BrN5O3

Molecular Weight

482.3 g/mol

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]-6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H20BrN5O3/c1-30-16-6-4-14(5-7-16)20-19-17(10-18(13-2-3-13)26-22(19)31-27-20)21(29)24-8-9-28-12-15(23)11-25-28/h4-7,10-13H,2-3,8-9H2,1H3,(H,24,29)

InChI Key

YPSBEULFKOZVIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NCCN5C=C(C=N5)Br

Origin of Product

United States

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